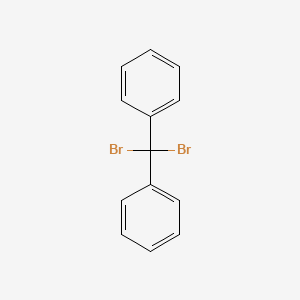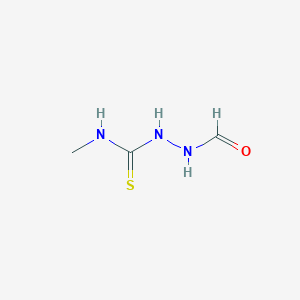
N-(methylcarbamothioylamino)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(methylcarbamothioylamino)formamide is a chemical compound with the molecular formula C3H7N3OS. It is a derivative of thiosemicarbazide, characterized by the presence of a formyl group and a methyl group attached to the thiosemicarbazide backbone. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
N-(methylcarbamothioylamino)formamide can be synthesized through the condensation reaction of 4-methyl-3-thiosemicarbazide with formyl-containing compounds. One common method involves the reaction of 4-methyl-3-thiosemicarbazide with formic acid or formic acid derivatives under controlled conditions. The reaction is typically carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of 1-formyl-4-methyl-3-thiosemicarbazide may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-(methylcarbamothioylamino)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiosemicarbazides.
科学的研究の応用
N-(methylcarbamothioylamino)formamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-formyl-4-methyl-3-thiosemicarbazide involves its interaction with biological molecules and metal ions. The compound can form stable complexes with metal ions, which can enhance its biological activity. In antimicrobial applications, it disrupts the cell membrane and inhibits the growth of microorganisms. In anticancer research, it induces apoptosis (programmed cell death) in cancer cells by interacting with cellular proteins and enzymes .
類似化合物との比較
N-(methylcarbamothioylamino)formamide can be compared with other thiosemicarbazide derivatives:
4-Methyl-3-thiosemicarbazide: Lacks the formyl group, resulting in different reactivity and biological activity.
1-Formyl-4-phenyl-3-thiosemicarbazide: Contains a phenyl group instead of a methyl group, which can influence its chemical properties and applications.
1-Formyl-4-ethyl-3-thiosemicarbazide: Contains an ethyl group, leading to variations in its reactivity and biological effects.
The uniqueness of 1-formyl-4-methyl-3-thiosemicarbazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
58064-52-1 |
|---|---|
分子式 |
C3H7N3OS |
分子量 |
133.18 g/mol |
IUPAC名 |
N-(methylcarbamothioylamino)formamide |
InChI |
InChI=1S/C3H7N3OS/c1-4-3(8)6-5-2-7/h2H,1H3,(H,5,7)(H2,4,6,8) |
InChIキー |
VEGDVPNETMEUAW-UHFFFAOYSA-N |
SMILES |
CNC(=S)NNC=O |
正規SMILES |
CNC(=S)NNC=O |
| 58064-52-1 | |
ピクトグラム |
Acute Toxic |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


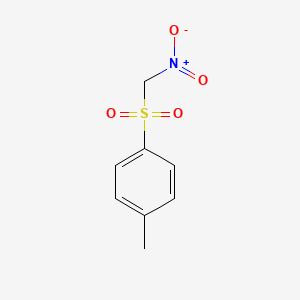
![1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone](/img/structure/B1621511.png)
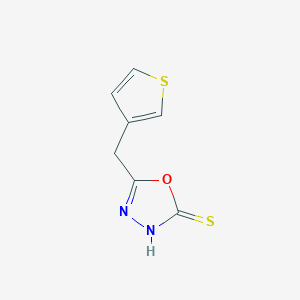
![1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone](/img/structure/B1621513.png)
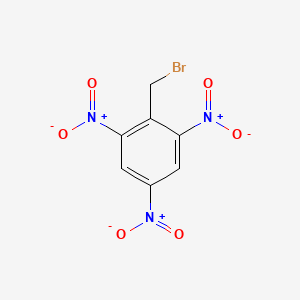
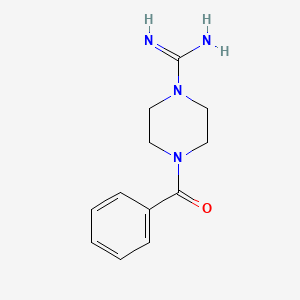
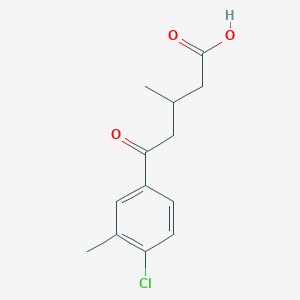
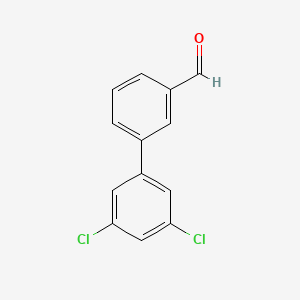
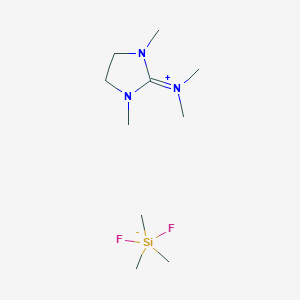
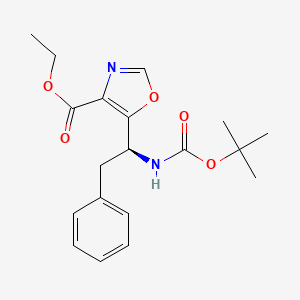
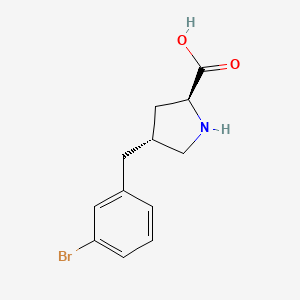
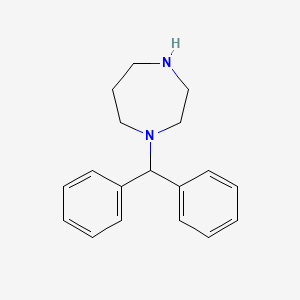
![2,2'-[1,4-PHENYLENEBIS(METHYLENE)]BIS-1H-BENZOIMIDAZOLE](/img/structure/B1621526.png)
